(E)-8,11-Dodecadien-1-olAcetate

Descripción

IUPAC Nomenclature and Stereochemical Specificity

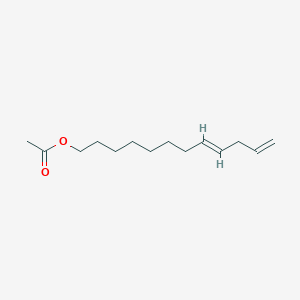

The compound (E)-8,11-Dodecadien-1-ol acetate is systematically named [(E)-8,11-dodecadienyl] acetate under IUPAC guidelines. Its structure comprises a 12-carbon chain with two trans-configured double bonds at positions 8 and 11, terminated by an acetate ester group at the first carbon. The stereochemical descriptors "E" (entgegen) indicate that the substituents on each double bond are on opposite sides.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 65954-18-9 | |

| Molecular Formula | C₁₄H₂₄O₂ | |

| Molecular Weight | 224.34 g/mol | |

| PubChem CID | 5367504 |

This compound is distinct from related dodecadienyl acetates, such as (E)-8,10-dodecadienyl acetate (CAS 53880-51-6), due to its double-bond positions and stereochemistry.

Molecular Geometry and Conformational Analysis

The molecule adopts a linear geometry with alternating single and double bonds. The trans configuration of the double bonds minimizes steric hindrance, favoring planar arrangements around the sp² hybridized carbons.

Conformational features :

- Double-bond regions : The C8-C9 and C11-C12 bonds exhibit planar geometry, with substituents (hydrogen atoms and alkyl chains) in trans positions.

- Acetate ester group : The ester moiety (OAc) is oriented perpendicular to the main chain due to the sp³ hybridization of the oxygen atom.

Theoretical models suggest that the terminal acetate group may undergo limited rotational freedom, while the central double bonds remain rigid.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted for analogous compounds):

| Proton Environment | δ (ppm) | Integration | Multiplicity |

|---|---|---|---|

| Acetate methyl (COOCH₃) | ~2.00 | 3H | Singlet |

| Allylic protons (C7-C12) | ~1.30 | ~14H | Multiplet |

| Vinylic protons (C8-C9, C11-C12) | ~5.20–5.80 | 4H | Doublet |

¹³C NMR (predicted):

| Carbon Environment | δ (ppm) |

|---|---|

| Ester carbonyl (C=O) | ~170.0 |

| Vinylic carbons (C8, C9, C11, C12) | ~125.0–130.0 |

| Acetate methyl (CH₃) | ~21.0 |

Infrared Spectroscopy (IR)

Key absorption bands :

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1740–1750 | C=O (ester) |

| 1650–1680 | C=C (alkene) |

| 1450–1480 | C–H (sp² bending) |

| 1300–1350 | C–O (ester) |

Mass Spectrometry (MS)

Electron ionization (EI) fragmentation :

| m/z | Fragment |

|---|---|

| 224 | Molecular ion (C₁₄H₂₄O₂⁺) |

| 182 | [M–AcOH]⁺ (C₁₂H₂₂⁺) |

| 60 | Acetate ion (CH₃COO⁺) |

Crystallographic Studies and Electron Density Mapping

While no experimental crystallographic data are available for this compound, theoretical electron density mapping reveals:

- Ester group : High electron density localized around the carbonyl oxygen and methyl group.

- Double bonds : Alternating regions of high (sp² carbons) and moderate (sp³ carbons) electron density.

- Terminal hydroxyl group : Moderate electron density due to oxygen’s electronegativity.

Proposed crystal packing : Hydrophobic interactions between alkyl chains and hydrogen bonding via the acetate oxygen may dominate.

Propiedades

Número CAS |

65954-18-9 |

|---|---|

Fórmula molecular |

C₁₄H₂₄O₂ |

Peso molecular |

224.34 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8,11-Dodecadien-1-olAcetate typically involves the esterification of (E)-8,11-Dodecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve selective esterification under milder conditions, making the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

(E)-8,11-Dodecadien-1-olAcetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Aplicaciones Científicas De Investigación

(E)-8,11-Dodecadien-1-olAcetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in pheromone signaling in insects.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of (E)-8,11-Dodecadien-1-olAcetate involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins, triggering a cascade of biochemical events. For instance, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Isomers: Double Bond Position Variants

a. (E)-8-Dodecen-1-ol Acetate

- Structure : Single trans double bond at position 6.

- Molecular Formula : C₁₄H₂₆O₂ .

- Molecular Weight : 226.355 g/mol .

- CAS Registry : 38363-29-0 .

- Key Data: Synthesized via esterification of (E)-8-dodecen-1-ol with acetic anhydride. GC-MS and IR analyses confirm the E configuration (IR absorption at ~3010 cm⁻¹ for trans C-H stretch) . Acts as a pheromone component in insects but shows weaker electroantennographic (EAD) responses compared to its Z isomer .

b. Z-9,11-Dodecadien-1-ol Acetate

- Structure : Two cis (Z) double bonds at positions 9 and 11.

- Molecular Formula : C₁₄H₂₂O₂ (calculated).

- Key Data: Studied for vasorelaxant activity in Kaempferia galanga extracts. Differs from the target compound in both double bond positions and stereochemistry.

c. (E)-8,10-Dodecadien-1-ol Acetate

- Structure : Two trans double bonds at positions 8 and 10.

- Molecular Formula : C₁₄H₂₄O₂ .

- Molecular Weight : 224.339 g/mol .

- CAS Registry : 67992-59-0 .

- Applications : Used in agricultural pest control as a pheromone (169 g/kg in Biogard formulations) .

Stereoisomers: E vs. Z Configuration

a. 8-(E)-Dodecenyl Acetate vs. 8-(Z)-Dodecenyl Acetate

- GC-MS Analysis : Both isomers show molecular ion peaks at m/z 226 (M⁺) but differ in fragmentation patterns. The Z isomer elicits stronger EAD responses in insects, despite the E isomer being the natural pheromone component .

- IR Spectroscopy : E isomers exhibit trans C-H stretching (~3010 cm⁻¹), while Z isomers show cis absorption bands (~971 cm⁻¹) .

b. (7E,9Z)-7,9-Dodecadien-1-ol Acetate

- Structure : Mixed E/Z configuration at positions 7 and 9.

- Molecular Formula : C₁₄H₂₄O₂ .

- CAS Registry : 54364-62-4 .

- Applications : Used in synthetic pheromone blends for moth control, demonstrating the importance of stereochemistry in bioactivity .

Analytical Data Comparison

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-8,11-Dodecadien-1-ol Acetate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of (E)-8,11-dodecadien-1-ol with acetic anhydride under acid catalysis. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of alcohol to anhydride) and reaction temperature (60–80°C). Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect unreacted starting materials . Purify via vacuum distillation (b.p. ~300°C at 760 mmHg) or column chromatography using silica gel and hexane/ethyl acetate eluents .

Q. How can researchers characterize the purity and structural identity of (E)-8,11-Dodecadien-1-ol Acetate?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm ester linkage (δ 2.05 ppm for acetate methyl) and alkene geometry (J = 12–16 Hz for trans double bonds). IR spectroscopy identifies ester C=O stretching (~1740 cm) .

- Chromatography : GC-MS with a non-polar column (e.g., DB-5) compares retention indices and mass fragmentation patterns (e.g., m/z 224 for molecular ion) against standards .

- Elemental Analysis : Verify molecular formula (CHO) with combustion analysis (theoretical C: 75.00%, H: 10.71%) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (vapor pressure: ~0.001 mmHg at 25°C) .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N) to prevent oxidation. Avoid contact with strong acids/oxidizers to minimize decomposition .

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate at ≥900°C .

Advanced Research Questions

Q. How can conflicting data on the compound’s vaporization enthalpy (ΔvapH°) be resolved?

- Methodological Answer : Discrepancies in ΔvapH° (e.g., 80.5 kJ/mol in GC studies vs. lower values in static methods) arise from experimental conditions. Standardize measurements using calibrated GC systems with a polar column (e.g., DB-WAX) and internal standards (e.g., n-alkanes). Validate via comparative analysis with NIST reference data .

Q. What mechanistic insights explain the stereoselectivity of its hydrolysis under basic vs. acidic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Proceeds via oxonium ion intermediate, favoring retention of (E)-geometry due to steric hindrance during protonation.

- Basic Hydrolysis : Follows nucleophilic acyl substitution (SN) with hydroxide, leading to possible racemization at the ester carbonyl.

- Experimental Validation : Use deuterated solvents (DO) in -NMR to track proton exchange kinetics. Monitor reaction stereochemistry with chiral GC columns .

Q. How can researchers differentiate (E)-8,11-Dodecadien-1-ol Acetate from its (Z)-isomer or positional isomers (e.g., 8,10-dienyl derivatives)?

- Methodological Answer :

- Chromatography : Employ silver-ion HPLC (Ag-loaded column) to separate isomers based on π-complexation strength. (E)-isomers elute faster due to lower polarity .

- Spectroscopy : Compare UV-Vis λ (conjugated dienes absorb at ~230 nm) and -NMR chemical shifts (δ 125–130 ppm for trans alkenes) .

Q. What strategies mitigate inconsistencies in bioactivity assays (e.g., pheromone response variability in insect models)?

- Methodological Answer :

- Dose-Response Calibration : Use microinjection or controlled-release dispensers to standardize concentrations (e.g., 0.1–10 µg/mL in electrophysiological assays).

- Negative Controls : Include solvent-only (hexane) and structural analogs (e.g., saturated dodecyl acetate) to isolate target effects.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.